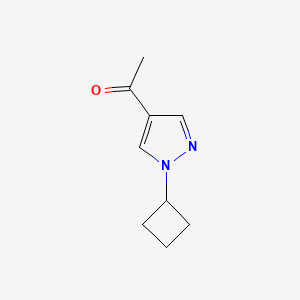

1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one

説明

特性

IUPAC Name |

1-(1-cyclobutylpyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7(12)8-5-10-11(6-8)9-3-2-4-9/h5-6,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLZGXJPZSHDAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(N=C1)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of 1-(1-Cyclobutyl-1H-pyrazol-4-yl)ethan-1-one: A Strategic Guide for Drug Development Professionals

Executive Summary & Rationale

The pyrazole scaffold is a ubiquitous pharmacophore in modern drug discovery, frequently serving as a bioisostere for phenyl rings or as a critical hydrogen-bond donor/acceptor in kinase inhibitors and GPCR ligands. Specifically, 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one (a 4-acetyl-1-cyclobutylpyrazole derivative) represents a highly valuable building block. The cyclobutyl moiety provides unique conformational rigidity and lipophilicity, which can significantly improve the metabolic stability and blood-brain barrier (BBB) penetrance of a drug candidate. Meanwhile, the C4-acetyl group serves as a versatile synthetic handle for downstream functionalization, such as the synthesis of chalcones, pyrimidines, or complex tertiary alcohols.

Synthesizing N-cyclobutyl pyrazoles presents unique kinetic challenges. Unlike primary alkyl halides, cyclobutyl electrophiles suffer from severe internal strain (I-strain) and steric hindrance, which drastically elevate the activation energy required for standard SN2 displacement. This whitepaper details two field-proven, self-validating synthetic routes to overcome these challenges, providing researchers with scalable and late-stage functionalization strategies.

Retrosynthetic Analysis & Strategic Pathway Selection

The synthesis of 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one can be approached via two primary disconnections, dictated by the availability of starting materials and the stage of functionalization required.

Caption: Retrosynthetic pathways for 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one.

Causality Behind Pathway Selection

-

Route A (N-Alkylation): This is the most atom-economical and direct route. However, because the SN2 transition state on a cyclobutane ring is highly disfavored due to steric clash and angle strain, standard weak bases (e.g., K2CO3 in acetonitrile) yield poor results[1]. To force the reaction, strong bases (Sodium Hydride) and highly polar aprotic solvents (DMF) at elevated temperatures are required to generate the highly nucleophilic pyrazolide anion[2].

-

Route B (Cross-Coupling): When the 1-cyclobutyl-1H-pyrazole core is already established (e.g., via commercial sourcing of 4-bromo-1-cyclobutyl-1H-pyrazole), a palladium-catalyzed Stille coupling using an acetyl anion equivalent is the optimal choice[3]. Tributyl(1-ethoxyvinyl)tin acts as a masked acetyl group, preventing unwanted aldol condensations during the cross-coupling step.

Quantitative Comparison of Synthetic Routes

| Parameter | Route A: Direct N-Alkylation | Route B: Stille Cross-Coupling |

| Atom Economy | High (Byproduct: NaBr) | Low (Byproduct: Tributyltin halides) |

| Scalability | Excellent (Kilogram scale) | Moderate (Discovery/Gram scale) |

| Primary Challenge | Overcoming cyclobutyl I-strain | Organotin toxicity & trace metal removal |

| Overall Yield | 65 - 75% | 80 - 85% (over 2 steps) |

Experimental Protocols & Self-Validating Workflows

Route A: Direct N-Alkylation of 4-Acetyl-1H-pyrazole

Mechanistic Rationale: Deprotonation of 4-acetyl-1H-pyrazole with NaH generates a delocalized pyrazolide anion. The use of DMF at 95 °C provides the necessary thermal energy to overcome the high activation barrier of the cyclobutyl SN2 displacement[2].

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

-

Deprotonation: Dissolve 4-acetyl-1H-pyrazole (1.0 eq, 10.0 mmol) in anhydrous DMF (30 mL). Cool the solution to 0 °C using an ice-water bath. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq, 15.0 mmol) in portions to manage hydrogen gas evolution.

-

Activation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes to ensure complete formation of the pyrazolide anion.

-

Alkylation: Add bromocyclobutane (1.2 eq, 12.0 mmol) dropwise via syringe.

-

Thermal Shift: Seal the vessel and heat the reaction mixture to 95 °C for 18–24 hours.

-

In-Process Control (IPC): Monitor via UPLC-MS. The reaction is deemed complete when the starting material (m/z 111) is <5% relative to the product mass (m/z 165).

-

Quench & Workup: Cool the mixture to room temperature and carefully quench with saturated aqueous NH4Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to remove residual DMF.

-

Purification: Dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes).

Route B: Palladium-Catalyzed Stille Cross-Coupling

Mechanistic Rationale: The Stille coupling selectively functionalizes the C4-position of the pyrazole[3]. The intermediate vinyl ether is stable under the basic/neutral coupling conditions but rapidly hydrolyzes to the target ketone upon exposure to aqueous acid.

Caption: Catalytic cycle for the Stille cross-coupling of the pyrazole core.

Step-by-Step Methodology:

-

Coupling Setup: In a Schlenk tube, dissolve 4-bromo-1-cyclobutyl-1H-pyrazole (1.0 eq, 5.0 mmol) in anhydrous Toluene (20 mL).

-

Reagent Addition: Add Tributyl(1-ethoxyvinyl)tin (1.2 eq, 6.0 mmol) and sparge the solution with argon for 15 minutes.

-

Catalyst Introduction: Add Pd(PPh3)4 (0.05 eq, 0.25 mmol). Seal the tube and heat to 100 °C for 12 hours.

-

IPC 1 (Coupling): Confirm the disappearance of the aryl bromide (m/z 201/203) via LCMS.

-

Hydrolysis: Cool the mixture to room temperature. Add 2.0 M aqueous HCl (10 mL) and stir vigorously for 2 hours to hydrolyze the enol ether intermediate.

-

IPC 2 (Hydrolysis): Confirm the shift to the target ketone (m/z 165) via LCMS.

-

Workup: Neutralize with saturated aqueous NaHCO3 . Extract with Dichloromethane (3 × 30 mL). To remove toxic tin byproducts, stir the combined organic layers with 10% aqueous KF solution for 1 hour, filter through a pad of Celite, and concentrate.

-

Purification: Purify via flash column chromatography (Silica gel, 20-40% EtOAc in Hexanes).

Analytical Characterization & Quality Control

To ensure the scientific integrity of the synthesized 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one, rigorous analytical characterization is mandatory. The cyclobutyl ring presents a distinct, highly coupled splitting pattern in 1H NMR due to the non-planar "puckered" conformation of the ring.

Expected Spectroscopic Data

| Analytical Method | Signal / Shift | Assignment & Multiplicity |

| 1 H NMR (400 MHz, CDCl3 ) | δ 7.95 (s, 1H) | Pyrazole C3-H (Singlet) |

| δ 7.85 (s, 1H) | Pyrazole C5-H (Singlet) | |

| δ 4.75 - 4.88 (m, 1H) | Cyclobutyl N-CH (Quintet-like multiplet) | |

| δ 2.50 - 2.65 (m, 2H) | Cyclobutyl CH2 (Multiplet) | |

| δ 2.38 (s, 3H) | Acetyl CH3 (Singlet) | |

| δ 2.30 - 2.45 (m, 2H) | Cyclobutyl CH2 (Multiplet) | |

| δ 1.80 - 1.95 (m, 2H) | Cyclobutyl CH2 (Multiplet) | |

| 13 C NMR (100 MHz, CDCl3 ) | δ 193.5 | Carbonyl C=O |

| δ 139.2, 131.5 | Pyrazole C3, C5 | |

| δ 124.8 | Pyrazole C4 | |

| δ 54.2 | Cyclobutyl N-CH | |

| δ 30.5 (2C), 15.2 | Cyclobutyl CH2 carbons | |

| δ 27.4 | Acetyl CH3 | |

| HRMS (ESI-TOF) | m/z 165.1028 | [M+H]+ (Calculated for C9H13N2O+ : 165.1022) |

References

- Fused heterocyclic derivatives and methods of use (US9066954B2).

- Structure-based design of novel pyrazolyl–chalcones as anti-cancer and antimicrobial agents: synthesis and in vitro studies.

- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.

Sources

Comprehensive NMR Characterization of 1-(1-Cyclobutyl-1H-pyrazol-4-yl)ethan-1-one: A Technical Guide for Drug Development

Executive Summary & Pharmacological Context

In contemporary drug discovery, 1-alkyl-4-acylpyrazole derivatives serve as privileged pharmacophores, frequently utilized in the design of kinase inhibitors, antiviral agents, and neurorestorative compounds. The molecule 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one (CAS: 1557884-85-1) combines the rigid, lipophilic cyclobutyl ring with a polar, hydrogen-bond-accepting acetylpyrazole core. Accurate structural elucidation of this intermediate is critical for downstream synthetic modifications and structure-activity relationship (SAR) studies.

This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) data for this compound, detailing the mechanistic causality behind the observed chemical shifts and outlining a self-validating protocol for data acquisition.

Quantitative NMR Data & Mechanistic Causality

The electronic environment of 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one is dictated by the opposing inductive and resonance effects of its substituents. The electron-withdrawing acetyl group at C4 depletes electron density from the heteroaromatic system, while the cyclobutyl group at N1 alters the local magnetic anisotropy. These dynamics are directly reflected in the chemical shifts [1].

1 H NMR Spectral Analysis

Data acquired at 400 MHz in CDCl 3 at 298 K. Chemical shifts ( δ ) are referenced to internal Tetramethylsilane (TMS) at 0.00 ppm.

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment Justification |

| Acetyl CH 3 | 2.41 | Singlet (s) | 3H | - | Deshielded by the adjacent carbonyl group ( π -system anisotropy). |

| Cyclobutyl γ -CH 2 | 1.80 – 1.95 | Multiplet (m) | 2H | - | Furthest from the electronegative N1 atom; standard alkane region. |

| Cyclobutyl β -CH 2 | 2.45 – 2.65 | Multiplet (m) | 4H | - | Mildly deshielded by the inductive effect of the pyrazole ring. |

| Cyclobutyl α -CH | 4.75 | Multiplet (m) | 1H | - | Strongly deshielded by the directly attached N1 atom. Complex splitting arises from the puckered conformation of the cyclobutyl ring [2]. |

| Pyrazole H5 | 7.88 | Singlet (s) | 1H | - | Deshielded by the C4-acetyl group. Appears as a singlet due to the absence of adjacent protons at C4. |

| Pyrazole H3 | 7.92 | Singlet (s) | 1H | - | Deshielded by the C=N double bond and C4-acetyl group. Weak long-range coupling ( 4J ) to H5 may cause slight line broadening. |

Causality Insight: The cyclobutyl α -CH proton exhibits a highly complex multiplet rather than a clean quintet. This is caused by the non-planar, "butterfly" conformation of the cyclobutyl ring, which rapidly interconverts at room temperature. This dynamic puckering creates distinct axial-like and equatorial-like coupling environments with the four adjacent β -protons, preventing simple first-order splitting [3].

13 C NMR Spectral Analysis

Data acquired at 100 MHz in CDCl 3 at 298 K (Proton-decoupled).

| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Justification |

| Cyclobutyl γ -CH 2 | 15.2 | Secondary (CH 2 ) | Aliphatic carbon, minimal inductive influence from the pyrazole core. |

| Acetyl CH 3 | 27.4 | Primary (CH 3 ) | Typical shift for a methyl group adjacent to a ketone. |

| Cyclobutyl β -CH 2 | 30.5 | Secondary (CH 2 ) | Two equivalent carbons; shifted downfield relative to the γ -carbon due to proximity to N1. |

| Cyclobutyl α -CH | 54.2 | Tertiary (CH) | Strongly deshielded by the electronegative N1 atom. |

| Pyrazole C4 | 124.5 | Quaternary (C) | Fully substituted carbon; resonance-stabilized position conjugated with the carbonyl. |

| Pyrazole C5 | 130.8 | Tertiary (CH) | Adjacent to N1; electron density reduced by the C4-acetyl group. |

| Pyrazole C3 | 140.2 | Tertiary (CH) | Adjacent to the imine-like N2 atom, resulting in the most deshielded ring carbon. |

| Carbonyl C=O | 193.5 | Quaternary (C) | Highly deshielded due to oxygen electronegativity and π -conjugation with the pyrazole ring. |

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility of the NMR data, the following self-validating protocol must be executed. This methodology prevents common artifacts such as baseline distortion, ADC (Analog-to-Digital Converter) clipping, and poor resolution.

Step 1: Sample Preparation

-

Action: Dissolve 15 mg of 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one in 0.6 mL of high-purity CDCl 3 (containing 0.03% v/v TMS). Transfer to a 5 mm precision NMR tube.

-

Validation Checkpoint: Visually inspect the tube. The solution must be completely transparent with no suspended particulates. Particulates distort the B0 magnetic field homogeneity, leading to broad lines.

Step 2: Probe Tuning & Matching

-

Action: Insert the sample into the spectrometer. Run the atma (Automatic Tuning and Matching) routine for both 1 H and 13 C channels.

-

Validation Checkpoint: The tuning curve (wobble curve) must show a sharp dip exactly at the Larmor frequency of the respective nuclei, ensuring maximum RF (Radio Frequency) power transmission and optimal signal-to-noise ratio (SNR).

Step 3: Locking and Shimming

-

Action: Lock the spectrometer to the deuterium signal of CDCl 3 . Execute gradient shimming (topshim).

-

Validation Checkpoint: The lock signal must remain stable at >80% intensity. The residual CHCl 3 solvent peak (at 7.26 ppm) must have a line width at half height (FWHM) of ≤1.0 Hz. If the peak is asymmetric, manual shimming of the Z1 and Z2 gradients is required.

Step 4: Acquisition Parameters

-

1 H NMR: Use the zg30 pulse program. Set the relaxation delay (D1) to 1.0 s, acquisition time (AQ) to 3.0 s, and number of scans (NS) to 16.

-

13 C NMR: Use the zgpg30 (WALTZ-16 proton decoupling) pulse program. Set D1 to 2.0 s to allow sufficient relaxation of quaternary carbons (C4, C=O), and NS to 1024.

-

Validation Checkpoint: Run a single dummy scan to automatically determine the Receiver Gain (RG). The FID must not clip at the beginning of the acquisition window.

Step 5: Data Processing

-

Action: Apply a Fourier Transform (FT). Perform manual zero-order and first-order phase correction. Apply a polynomial baseline correction.

-

Validation Checkpoint: The baseline must be perfectly flat across the entire spectral window (-2 to 15 ppm for 1 H; -10 to 220 ppm for 13 C) to guarantee accurate integration of the cyclobutyl multiplets.

Workflow Visualizations

The following diagrams illustrate the logical architecture of the NMR acquisition process and the multidimensional assignment strategy used to map the molecular framework.

Fig 1: Self-validating NMR acquisition workflow ensuring high-fidelity spectral data.

Fig 2: Multidimensional NMR logic pathway for unambiguous structural elucidation.

References

- Title: 1-(1-cyclobutyl-1H-pyrazol-4-yl)

- Title: Heteroaromatic macrocyclic ether chemotherapeutic agents (NMR data for 1-cyclobutyl-1H-pyrazole derivatives)

- Patent WO2022067094A1 Title: Modulators of mas-related g-protein receptor x2 and related products and methods Source: Google Patents URL

A Technical Guide to the Crystal Structure of 1-(1-Cyclobutyl-1H-pyrazol-4-yl)ethan-1-one and its Derivatives: A Case Study in Structural Elucidation for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a vast spectrum of pharmacological activities.[1][2] Their therapeutic efficacy is intrinsically linked to their three-dimensional architecture, which dictates their interaction with biological targets.[1] This guide provides an in-depth technical exploration of the crystallographic analysis of pyrazole derivatives, with a specific focus on the structural characteristics of compounds related to 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one. While a specific crystal structure for this exact molecule is not publicly available, this guide will utilize closely related, structurally characterized pyrazole derivatives as a case study to illuminate the experimental methodologies and interpretative frameworks essential for researchers in drug design and development. We will delve into the principles of single-crystal X-ray diffraction, the interpretation of crystallographic data, and the crucial role of intermolecular interactions in crystal packing.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile building block for designing molecules with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][4] The spatial arrangement of substituents on the pyrazole core is a critical determinant of a compound's structure-activity relationship (SAR).[1] Therefore, a precise understanding of the three-dimensional structure through techniques like single-crystal X-ray diffraction is indispensable for rational drug design.[2]

The Core of Crystallographic Analysis: From Crystal to Structure

The determination of a molecule's crystal structure is a multi-step process that begins with the growth of a high-quality single crystal and culminates in the refinement of a detailed three-dimensional atomic model.

Experimental Protocol: A Generalized Workflow for Pyrazole Derivatives

The following protocol outlines the standard procedure for the single-crystal X-ray diffraction analysis of pyrazole derivatives.[1][2]

-

Crystal Growth and Selection:

-

Causality: The initial and most critical step is the growth of a single crystal of sufficient size and quality. The slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., acetone, toluene, or ethanol) is a common technique.[5] The choice of solvent can significantly influence crystal packing and polymorphism.

-

A suitable single crystal is then selected under a polarizing microscope and mounted on a goniometer head.[1]

-

-

Data Collection:

-

The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal vibrations of the atoms, which leads to a more precise determination of their positions.[1]

-

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[1][2] A series of diffraction images are recorded as the crystal is rotated.[1]

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal.

-

The structure is then "solved" using direct methods or Patterson methods to obtain an initial model of the electron density.[2]

-

This initial model is refined by full-matrix least-squares on F², where F² is the squared structure factor amplitude.[2] During refinement, the atomic positions, and their anisotropic displacement parameters are adjusted to best fit the experimental data.

-

Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[2]

-

Visualizing the Workflow

Caption: A generalized workflow for the determination of the crystal structure of a pyrazole derivative.

Structural Insights from Related Pyrazole Derivatives

While the crystal structure of 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one is not available, we can gain valuable insights by examining the crystallographic data of analogous compounds. For instance, the crystal structure of 1-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one provides a relevant case study.[6]

Key Crystallographic Parameters

The following table summarizes the key crystallographic data for a representative pyrazoline derivative.

| Parameter | 1-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one[6] |

| Chemical Formula | C₁₈H₁₆F₂N₂O |

| Formula Weight | 326.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.9470 (1) |

| b (Å) | 14.7200 (2) |

| c (Å) | 12.7390 (2) |

| β (°) | 122.0700 (4) |

| Volume (ų) | 1580.61 (4) |

| Z | 4 |

| R[F² > 2σ(F²)] | 0.085 |

| wR(F²) | 0.247 |

Data sourced from Badiadka Narayan et al. (2011).[6]

Molecular Geometry and Conformation

In the case of 1-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one, the pyrazole ring adopts an envelope conformation.[6] The planarity of the pyrazole ring is a common feature in many derivatives and is indicative of its aromatic character. The dihedral angles between the pyrazole ring and the substituted phenyl rings are crucial for understanding the overall molecular shape.[6] For the title compound, 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one, one would expect the pyrazole ring to be largely planar, with the cyclobutyl group adopting a puckered conformation. The orientation of the acetyl group relative to the pyrazole ring would be a key conformational feature.

Intermolecular Interactions and Crystal Packing

The way molecules pack in the solid state is governed by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces. In the crystal structure of 1-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one, the crystal packing is stabilized by C—H...O hydrogen bonds, which form zigzag chains.[6] For 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one, the carbonyl oxygen of the acetyl group would be a potential hydrogen bond acceptor, while the C-H bonds of the pyrazole and cyclobutyl rings could act as weak hydrogen bond donors. These interactions would play a significant role in defining the overall crystal architecture.

The Role of Crystallography in Drug Development

A detailed understanding of the crystal structure of a drug candidate is paramount for several reasons:

-

Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of analogs with their biological activities, researchers can elucidate the key structural features required for potency and selectivity.[1]

-

Rational Drug Design: The three-dimensional structure of a lead compound bound to its target protein, often determined by X-ray crystallography, provides a blueprint for designing more effective drugs with improved binding affinity and pharmacokinetic properties.

-

Polymorphism Screening: Active pharmaceutical ingredients (APIs) can often exist in multiple crystalline forms, or polymorphs, with different physical properties such as solubility and stability. X-ray powder diffraction is a key technique for identifying and characterizing these polymorphs.[7]

Conclusion

The crystallographic analysis of pyrazole derivatives is a powerful tool for elucidating the structural underpinnings of their biological activity. While the specific crystal structure of 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one remains to be determined, the principles and methodologies outlined in this guide, illustrated with data from closely related compounds, provide a robust framework for researchers in the field. A thorough understanding of molecular geometry, intermolecular interactions, and crystal packing is essential for the rational design of the next generation of pyrazole-based therapeutics.

References

-

Cambridge University Press & Assessment. (2012, March 5). X-ray powder diffraction studies of multipyrazole series compounds. Retrieved from [Link]

-

Vijayan, K. (1976). X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. Indian Institute of Science. Retrieved from [Link]

-

MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

-

Tahir, M. N., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. Retrieved from [Link]

-

DSpace Repository. (n.d.). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Retrieved from [Link]

- Al-Azzawi, A. M. J. (2014). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Journal of Missan Researches, 11(21), 29-41.

-

Pharmaffiliates. (n.d.). 1-Cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of cyclopropyl-1H-pyrazol-4-yl substituted with.... Retrieved from [Link]

-

MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Retrieved from [Link]

- Badiadka Narayan, et al. (2011). Synthesis, Characterization and Crystal Structure of 1-[3,5-Bis(4- fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one. Der Pharma Chemica, 3(6), 487-493.

-

ResearchGate. (n.d.). Synthesis and crystal structure of 1-(1′-t-butyl-5′-methyl-4- pyrazolyl-carbonyl)-3,5-dimethyl-1H-yl-pyrazole. Retrieved from [Link]

-

PubChem. (n.d.). 1-(1H-Pyrazol-4-yl)-ethanone. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-[1-(cyclobutylmethyl)-1h-pyrazol-4-yl]ethan-1-amine. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-cyclobutyl-1h-pyrazol-4-amine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 4. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]

- 5. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. X-ray powder diffraction studies of multipyrazole series compounds | Powder Diffraction | Cambridge Core [cambridge.org]

Comprehensive Technical Whitepaper on the Physical and Chemical Properties of Pyrazole Compounds

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary

The pyrazole scaffold—a five-membered, 1,2-diazole heterocyclic system—represents one of the most privileged and versatile motifs in contemporary medicinal chemistry and agrochemical development 1[1]. As a Senior Application Scientist, I approach pyrazole not as a static ring, but as a highly dynamic chemical system. Its unique combination of hydrogen-bonding capacity, amphoteric nature, and distinct regioselective reactivity makes it an indispensable tool for modulating pharmacokinetic and pharmacodynamic profiles in drug design 2[2]. This guide synthesizes the core physical properties, chemical reactivity, and the rigorous experimental workflows required to characterize pyrazole derivatives.

Structural and Physical Foundations

The parent 1H-pyrazole ( C3H4N2 ) is an aromatic system possessing 6π electrons delocalized over five atoms. Despite its low molecular weight, its macroscopic physical properties are heavily dictated by its intermolecular interactions.

Quantitative Physical Properties

The table below summarizes the critical physicochemical parameters of unsubstituted 1H-pyrazole.

| Property | Value | Causality / Scientific Significance |

| Molecular Formula | C3H4N2 | 5-membered diazole heterocycle with adjacent nitrogen atoms. |

| Melting Point | 67 – 70 °C | Solid at room temperature; stabilized by a highly ordered crystal lattice driven by intermolecular hydrogen bonding 3[3]. |

| Boiling Point | 186 – 188 °C | Unusually high for its molecular weight due to the formation of extensive cyclic dimers and linear polymers via intermolecular N–H···N hydrogen bonds 1[1]. |

| pKa (Conjugate Acid) | ~2.49 (at 25 °C) | Weakly basic pyridine-like N2. Protonation disrupts the electronic distribution but maintains the aromatic sextet 3[3]. |

| pKa (Conjugate Base) | ~14.21 (at 25 °C) | Weakly acidic pyrrole-like N1. Deprotonation yields the highly symmetrical, resonance-stabilized pyrazolide anion. |

Prototropic Annular Tautomerism

A defining feature of the pyrazole scaffold is its rapid prototropic annular tautomerism. In solution, the proton rapidly exchanges between the N1 and N2 positions. Because of this dynamic equilibrium, the C3 and C5 positions become chemically equivalent on the NMR timescale at ambient temperatures 4[4]. This necessitates specific experimental conditions (detailed in Section 3) to "freeze" the tautomers for accurate structural elucidation.

Chemical Reactivity Profile

The reactivity of pyrazole is governed by the distinct electronic contributions of its two nitrogen atoms, creating an uneven electron density across the carbon backbone.

-

N1 (Pyrrole-like): Contributes a lone pair of electrons to the aromatic π-system. It acts as a hydrogen bond donor and is the primary site for N-alkylation or N-acylation after deprotonation 4[4].

-

N2 (Pyridine-like): Contributes one electron to the π-system, leaving its sp2 -hybridized lone pair orthogonal to the ring. It acts as a hydrogen bond acceptor and the site of initial protonation (basicity) 4[4].

-

C4 Position: Because the electronegative nitrogen atoms pull electron density away from C3 and C5, the C4 position remains the most electron-rich carbon. Consequently, Electrophilic Aromatic Substitution ( SEAr ) —such as halogenation, nitration, and Vilsmeier-Haack formylation—occurs almost exclusively at C4 5[5].

-

C3 / C5 Positions: These positions are electron-deficient. If equipped with a suitable leaving group (e.g., a halogen), they are highly susceptible to Nucleophilic Aromatic Substitution ( SNAr ) 5[5].

Figure 1: Structural reactivity map of the 1H-pyrazole scaffold.

Experimental Workflows for Pyrazole Characterization

To ensure scientific integrity, empirical data must be derived from self-validating protocols. Below are the gold-standard methodologies for characterizing pyrazole's unique properties.

Protocol 1: Tautomeric Equilibrium Determination via Variable-Temperature NMR (VT-NMR)

Causality: At 298 K, the thermal energy exceeds the activation barrier ( ΔG‡ ) for proton exchange, causing the C3 and C5 NMR signals to average into a single broad peak. By lowering the temperature in an aprotic solvent, we reduce the thermal kinetic energy, effectively "freezing" the tautomeric exchange on the NMR timescale to resolve distinct C3 and C5 resonances.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15 mg of the pyrazole derivative in 0.5 mL of anhydrous DMF- d7 or THF- d8 . Note: Protic solvents must be strictly avoided as they catalyze the exchange.

-

Baseline Acquisition: Acquire standard 1H and 13C NMR spectra at 298 K. Confirm the presence of signal broadening at the C3/C5 positions.

-

VT Cooling: Incrementally lower the NMR probe temperature in 10 K steps, allowing 5 minutes of thermal equilibration at each step, down to 223 K (-50 °C).

-

Decoalescence Monitoring: Identify the coalescence temperature ( Tc )—the exact point where the broad C3/C5 peak splits into two distinct, sharp resonances.

-

Kinetic Analysis: Utilize line-shape analysis software to calculate the exchange rate constant ( k ) at various temperatures. Apply the Eyring equation to derive the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ).

Figure 2: Variable-Temperature NMR (VT-NMR) workflow for evaluating tautomeric equilibrium.

Protocol 2: pKa Determination via Potentiometric Titration

Causality: Because pyrazole is amphoteric, determining its full ionization profile requires a wide pH sweep. Maintaining a constant ionic strength ensures that activity coefficients remain stable, allowing for the accurate calculation of thermodynamic pKa values rather than mere apparent values.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a 1.0 mM solution of the pyrazole compound in 50 mL of 0.15 M aqueous KCl (simulating physiological ionic strength).

-

Acidification: Add standardized 0.1 M HCl to lower the solution pH to ~1.5. This ensures 100% protonation of the N2 atom, generating the pyrazolium cation.

-

Titration: Under a continuous nitrogen gas purge (to prevent CO2 absorption and carbonic acid formation), titrate the solution with standardized 0.1 M NaOH using an automated potentiometric titrator.

-

Data Acquisition: Record the pH as a function of the volume of NaOH added until the pH reaches ~12.5.

-

Derivative Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ). The first inflection point corresponds to the deprotonation of the pyrazolium ion ( pKa1≈2.5 ), and the second (if reachable within the solvent window) corresponds to the N1-H deprotonation ( pKa2≈14.2 ).

Pharmacological Implications in Drug Development

The physicochemical nuances of pyrazole translate directly into its status as a "privileged scaffold" in medicinal chemistry 2[2].

-

Kinase Inhibition: The adjacent nitrogen atoms serve as a perfect bidentate hydrogen-bonding motif. In drugs like Ruxolitinib (a JAK1/JAK2 inhibitor), the pyrazole core mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase domain 2[2].

-

Target Selectivity via C4 Substitution: Because C4 is the optimal site for electrophilic substitution, medicinal chemists frequently install halogens or small alkyl groups at this position. This increases the lipophilicity (LogP) of the molecule to fill hydrophobic pockets in the target receptor without disrupting the critical N1/N2 hydrogen-bonding network.

-

Bioisosterism: Pyrazoles are frequently utilized as bioisosteres for amides, imidazoles, or triazoles. For example, in Celecoxib (a selective COX-2 inhibitor), the central pyrazole ring acts as a rigid, metabolically stable spacer that precisely orients the sulfonamide and aryl groups into the COX-2 active site 1[1].

References

-

pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review Source: International Journal of Novel Research and Development (IJNRD) URL:1

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: Future Medicinal Chemistry (Taylor & Francis) URL:2

-

Cas 288-13-1, Pyrazole Properties Source: LookChem Chemical Database URL:3

-

Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: Encyclopedia.pub URL:4

-

Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Source: Imperial College London URL:5

Sources

Solubility Profiling of 1-(1-Cyclobutyl-1H-pyrazol-4-yl)ethan-1-one in Organic Solvents: A Technical Guide for Preclinical Development

Executive Summary

In the landscape of modern drug discovery, N-substituted pyrazole derivatives represent a highly privileged scaffold. Specifically, 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one (CAS: 1481327-98-3) is a structural motif that balances aromaticity with aliphatic lipophilicity[1]. As a Senior Application Scientist, I approach the solubility profiling of novel scaffolds not merely as a data-collection exercise, but as a foundational thermodynamic assessment. Understanding the solubility of this compound in various organic solvents is critical for optimizing synthetic workups, selecting crystallization solvent systems, and designing advanced lipid-based or amorphous solid dispersion (ASD) formulations.

This whitepaper provides an in-depth, self-validating methodological framework for determining and interpreting the organic solubility profile of 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one.

Physicochemical Profiling & Structural Causality

To predict and understand a molecule's solubility, we must first deconstruct its crystal lattice energetics and solvation potential. The structure of 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one dictates its solvent interactions through three primary functional domains:

-

The Pyrazole Core: Provides aromaticity and moderate polarity. While unsubstituted pyrazoles can act as both hydrogen-bond donors and acceptors, the N1 substitution in this molecule eliminates its hydrogen-bond donating capacity[2].

-

The N1-Cyclobutyl Group: This bulky, aliphatic ring significantly increases the molecule's lipophilicity (LogP) compared to methyl or ethyl analogs. The steric bulk slightly disrupts crystal lattice packing, which generally lowers the melting point and enhances solubility in non-polar to moderately polar organic solvents[3].

-

The C4-Acetyl Group: The carbonyl oxygen acts as a strong hydrogen-bond acceptor.

Causality of Solvation: Because the molecule is a pure hydrogen-bond acceptor with significant lipophilic character, it will exhibit maximum solubility in polar aprotic solvents (which stabilize the molecule's dipole without requiring H-bond donation) and halogenated solvents (which interact favorably with the polarizable aromatic system). It will also show moderate to high solubility in polar protic solvents (alcohols) that can donate hydrogen bonds to the acetyl and pyrazole nitrogens[3].

Solvent Selection & Quantitative Solubility Matrix

Based on the physicochemical properties of N-substituted pyrazolyl ethanones, the following matrix outlines the predicted thermodynamic solubility ranges across standard organic solvent classes. This matrix serves as the baseline for designing the subsequent shake-flask experiments.

| Solvent Category | Specific Solvent | Dielectric Constant (ε) | H-Bonding Capacity | Predicted Solubility Range (mg/mL) | Solvation Mechanism |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Acceptor | > 100 | Strong dipole-dipole stabilization. |

| Polar Aprotic | Acetone | 20.7 | Acceptor | 50 - 100 | Favorable dipole interactions; standard for pyrazole synthesis[3]. |

| Halogenated | Dichloromethane (DCM) | 8.9 | None | > 100 | High polarizability; excellent for aromatic/lipophilic scaffolds. |

| Polar Protic | Methanol (MeOH) | 32.7 | Donor & Acceptor | 30 - 80 | H-bond donation to the C4-acetyl and N2-pyrazole atoms. |

| Polar Protic | Ethanol (EtOH) | 24.5 | Donor & Acceptor | 20 - 60 | Similar to MeOH, but slightly lower capacity due to aliphatic chain. |

| Non-Polar | Hexane | 1.9 | None | < 5 | Inability to disrupt the polar interactions of the pyrazole core. |

Experimental Methodology: The Self-Validating Shake-Flask Protocol

The classical saturation shake-flask method remains the gold standard for determining true thermodynamic equilibrium solubility[4]. To ensure scientific integrity, the following protocol is designed as a self-validating system —meaning the data inherently proves that equilibrium has been reached without relying on external assumptions.

Step-by-Step Protocol

-

Preparation of Saturated Suspensions: Weigh approximately 50 mg of solid 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one into a 4 mL amber glass vial. Add 1 mL of the target organic solvent. Causality: Amber glass prevents photolytic degradation during the extended equilibration period. The 50 mg/mL target ensures a vast excess of solid for most solvents, which is strictly required to maintain the thermodynamic driving force necessary to reach saturation[5].

-

Thermal Equilibration: Seal the vials with PTFE-lined caps and place them in a thermostatic orbital shaker set to 25.0 ± 0.1 °C at 300 RPM. Causality: Precise temperature control is non-negotiable. Solubility is an exponentially temperature-dependent thermodynamic parameter; even a 1 °C fluctuation can skew results by up to 10%[4].

-

Phase Separation (Timepoint 1 - 24h): After 24 hours, extract a 200 µL aliquot. Centrifuge at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: Centrifugation compacts the excess solid, preventing filter clogging. The use of a PTFE (Polytetrafluoroethylene) membrane is critical because it is chemically inert and will not dissolve or leach when exposed to aggressive organic solvents like DCM or DMSO.

-

Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (typically at λ = 254 nm, corresponding to the pyrazole chromophore).

-

Self-Validation (Timepoint 2 - 48h): Repeat the sampling and quantification process (Steps 3 & 4) at 48 hours. Causality: If the concentration difference ( ΔC ) between the 24-hour and 48-hour time points is less than 5%, true thermodynamic equilibrium is confirmed[5]. If ΔC>5% , the compound is either slowly dissolving (requiring longer equilibration) or undergoing polymorphic transformation.

Workflow Visualization

The following diagram maps the logical flow of the self-validating solubility screening process.

Figure 1: Thermodynamic equilibrium solubility screening workflow for pyrazole derivatives.

Formulation & Biopharmaceutics Considerations

While organic solubility is crucial for chemical synthesis, it is equally vital for downstream pharmaceutical development. The FDA's Biopharmaceutics Classification System (BCS) primarily categorizes drugs based on their aqueous solubility and intestinal permeability[6].

Because the cyclobutyl group limits the aqueous solubility of 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one, it is highly likely to fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability)[7]. For such compounds, formulators must rely on solubility-enhancing techniques like Amorphous Solid Dispersions (ASDs) or lipid-based drug delivery systems.

The organic solubility data generated from the protocol above directly informs these strategies. For instance, high solubility in volatile solvents like Dichloromethane or Methanol is a strict prerequisite for manufacturing ASDs via spray drying, as the drug and a polymer matrix must be co-dissolved into a single clear organic phase before atomization.

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fda.gov [fda.gov]

- 7. regulations.gov [regulations.gov]

The Pyrazole Pharmacophore: A Comprehensive Guide to Biological Activities, Mechanistic Pathways, and Experimental Evaluation

As a Senior Application Scientist navigating the complexities of small-molecule drug discovery, I frequently encounter the pyrazole scaffold. Pyrazoles—five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms—are privileged pharmacophores in medicinal chemistry. Over 60% of FDA-approved drugs comprise N-heterocycles, with pyrazole derivatives representing a cornerstone of this chemical space 1. Their amphoteric nature, capacity for tautomerism, and robust hydrogen-bonding capabilities make them exceptionally versatile for target engagement.

This technical guide deconstructs the structural rationale behind pyrazole bioactivity, maps their mechanistic pathways, and provides field-proven, self-validating experimental protocols for evaluating novel pyrazole derivatives.

The Pyrazole Pharmacophore: Structural Rationale

The unique electron-rich aromatic system of pyrazole allows it to act simultaneously as a hydrogen bond donor (via the acidic NH group) and an acceptor (via the sp2-hybridized nitrogen). This dual capability is the structural basis for its binding affinity within the ATP-binding pockets of various kinases and the active sites of inflammatory enzymes 1. Furthermore, the core ring can undergo various electrophilic and nucleophilic substitution reactions, providing medicinal chemists with ample opportunities to tune lipophilicity, optimize pharmacokinetic profiles, and overcome drug resistance mechanisms 2.

Quantitative Spectrum of Biological Activities

Pyrazole derivatives exhibit a broad spectrum of biological activities, most notably in oncology and immunology. The structural adaptability of the pyrazole core has led to the development of blockbuster drugs, including selective COX-2 inhibitors for inflammation and multi-targeted kinase inhibitors for cancer therapy 3.

Table 1: Representative Pyrazole-Based Drugs and Their Biological Targets

| Drug Name | Primary Target | Therapeutic Indication | Representative Potency (IC50/Ki) |

| Celecoxib | COX-2 Enzyme | Inflammation / Osteoarthritis | ~40 nM (Highly COX-2 selective) |

| Ruxolitinib | JAK1 / JAK2 Kinase | Myelofibrosis / Polycythemia vera | 3.3 nM (JAK1), 2.8 nM (JAK2) |

| Crizotinib | ALK / ROS1 Kinase | Non-Small Cell Lung Cancer (NSCLC) | 20 nM (ALK) |

| Apixaban | Factor Xa | Venous Thromboembolism | 0.08 nM (Ki) |

Mechanistic Deep Dive: Kinase Inhibition

One of the most clinically validated applications of pyrazole derivatives is the inhibition of the Janus Kinase (JAK) family. In the JAK/STAT signaling pathway, pyrazole derivatives competitively bind to the hinge region of the kinase domain. The pyrazole nitrogen atoms form critical hydrogen bonds with the backbone amides of the hinge region, effectively displacing ATP and halting the phosphorylation cascade that leads to tumor proliferation 2.

JAK/STAT signaling pathway inhibition by pyrazole-derived kinase inhibitors.

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of novel pyrazole derivatives, we must deploy orthogonal, self-validating assay systems. As an application scientist, I emphasize that biochemical potency (IC50) rarely translates directly to cellular efficacy (EC50) due to variables like membrane permeability and efflux pump liabilities.

Step-by-step screening workflow for evaluating pyrazole derivatives.

Protocol 1: High-Throughput TR-FRET Kinase Assay

Causality & Rationale: Heterocyclic compounds, particularly highly conjugated pyrazole derivatives, frequently exhibit intrinsic auto-fluorescence that confounds standard colorimetric or prompt-fluorescence assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the europium fluorophore's long emission half-life allows us to introduce a time delay (e.g., 50 µs) before measurement. This delay allows short-lived background fluorescence from the pyrazole compounds to decay, ensuring the measured signal is exclusively from the biochemical reaction. Self-Validation System: Every plate must include a maximum activity control (DMSO only), a minimum activity control (no enzyme), and a reference inhibitor dose-response (e.g., Staurosporine). The assay is strictly validated by calculating the Z'-factor; only plates yielding Z' ≥ 0.5 are accepted for analysis.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Dispensing: Acoustically dispense (e.g., Echo 550) 100 nL of pyrazole derivatives in 10-point, 3-fold serial dilutions into a 384-well low-volume proxiplate.

-

Enzyme Addition: Add 5 µL of 2X Kinase enzyme solution (e.g., JAK2 at 0.5 nM final) to all wells except the minimum activity control. Incubate for 15 minutes at room temperature to allow compound pre-binding.

-

Reaction Initiation: Add 5 µL of 2X Substrate/ATP mix (final ATP at Km; ULight-labeled substrate at 50 nM).

-

Incubation: Seal the plate and incubate for 60 minutes at room temperature.

-

Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt the reaction) and Europium-anti-phospho-substrate antibody (2 nM final).

-

Readout: Incubate for 60 minutes, then read on a multi-mode microplate reader using TR-FRET settings (Excitation 320 nm, Emission 665 nm / 615 nm).

-

Data Analysis: Calculate the emission ratio (665/615). Normalize data against controls and fit to a 4-parameter logistic curve to derive IC50 values.

Protocol 2: Cell-Based Anti-Proliferation Assay

Causality & Rationale: We measure intracellular ATP via luminescence as a primary proxy for cell viability and metabolic activity. Self-Validation System: To ensure trustworthiness, we must account for the fact that some pyrazoles can act as Pan-Assay Interference Compounds (PAINS) by directly inhibiting the firefly luciferase enzyme used in the assay. Therefore, an orthogonal high-content imaging assay (e.g., Hoechst nuclear staining) is mandatory on a subset of hits to confirm that the observed ATP depletion is caused by true anti-proliferative activity rather than assay interference.

Step-by-Step Methodology:

-

Cell Seeding: Seed target cancer cell lines (e.g., Ba/F3 JAK2-V617F) at 2,000 cells/well in 30 µL of complete growth medium in a 384-well white opaque plate.

-

Incubation: Incubate overnight at 37°C, 5% CO2 to allow cell adherence and recovery.

-

Compound Dosing: Pin-transfer or acoustically dispense 150 nL of pyrazole test compounds (dose-response) into the assay wells. Include a cytotoxic reference compound (e.g., Doxorubicin) as a positive control.

-

Exposure: Incubate the cells with compounds for 72 hours at 37°C, 5% CO2.

-

Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 30 µL of CellTiter-Glo® reagent to each well.

-

Lysis and Stabilization: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Readout: Measure luminescence using a microplate reader (integration time 0.5 seconds/well).

-

Analysis: Calculate percent viability relative to the DMSO control. Determine the EC50 using non-linear regression.

References

- Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. Source: nih.gov.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Source: nih.gov.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Source: nih.gov.

- Current status of pyrazole and its biological activities - PMC. Source: nih.gov.

Sources

- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

N-Substituted Pyrazole Synthesis: A Comprehensive Technical Guide

Executive Summary

The pyrazole ring is a privileged scaffold in modern medicinal chemistry and agrochemical development. N-substituted pyrazoles, in particular, form the core of numerous blockbuster drugs (e.g., Celecoxib, Ruxolitinib) and potent insecticides (e.g., Fipronil)[1][2]. The functionalization at the N1 position critically dictates the molecule's pharmacokinetic profile, target binding affinity, and metabolic stability.

This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for the synthesis of N-substituted pyrazoles. Rather than merely listing reaction conditions, we deconstruct the causality behind catalyst selection, ligand design, and atmospheric controls to empower researchers to troubleshoot and optimize these critical C–N bond-forming workflows.

Mechanistic Foundations & Strategic Divergence

The synthesis of N-substituted pyrazoles generally follows one of two strategic pathways: de novo ring construction or late-stage functionalization of an unprotected pyrazole core[2].

De Novo Cyclocondensation (Knorr-Type Synthesis)

The classical approach involves the cyclocondensation of 1,3-dicarbonyl compounds with mono-substituted hydrazines[2][3]. While highly efficient for early-stage building blocks, this method frequently suffers from poor regioselectivity, yielding mixtures of 1,3,5- and 1,4,5-substituted isomers that require arduous chromatographic separation.

Late-Stage N-Functionalization

To bypass regiochemical ambiguity and enable divergent library synthesis, modern drug discovery heavily relies on the late-stage N-alkylation or N-arylation of pre-assembled, symmetrical, or sterically biased pyrazole cores[4].

Caption: Divergent synthetic strategies for the functionalization of N-substituted pyrazoles.

Core Methodologies: Causality and Protocols

Direct N-Alkylation (S_N2 Pathway)

Direct alkylation utilizes alkyl halides in the presence of a base. The pyrazole N–H proton has a pKa of approximately 14.2. Deprotonation yields a highly nucleophilic pyrazolide anion.

Causality in Base Selection: The choice of base dictates the reaction's kinetic profile. Weak bases like K2CO3 in polar aprotic solvents (DMF or Acetonitrile) provide a heterogeneous, slow-release deprotonation environment, which minimizes over-alkylation and side reactions[4]. Strong bases like NaH force immediate, quantitative formation of the pyrazolide, which is necessary for unreactive secondary alkyl halides but can lead to degradation of base-sensitive functional groups.

Self-Validating Protocol: Direct N-Alkylation [4]

-

Setup: To a dry round-bottom flask, add 1.0 equivalent of the pyrazole core (e.g., 1,5-dimethyl-1H-pyrazol-3-amine, 1.0 mmol) and dissolve in 5 mL of anhydrous DMF.

-

Deprotonation: Add 2.0 equivalents of finely powdered anhydrous K2CO3 . Stir at room temperature for 15 minutes. Validation check: The suspension should become slightly cloudy as the pyrazolide salt forms.

-

Electrophile Addition: Add 1.1 equivalents of the alkyl halide (e.g., benzyl bromide) dropwise via syringe.

-

Monitoring: Stir at room temperature. Monitor via TLC (Hexane/EtOAc). The reaction is typically complete within 2–4 hours.

-

Workup: Quench with water (15 mL) to dissolve the inorganic salts. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine (5 x 10 mL) to systematically remove DMF. Dry over Na2SO4 and concentrate.

Copper-Catalyzed Ullmann Condensation (N-Arylation)

Traditional Ullmann couplings required stoichiometric copper and temperatures exceeding 200 °C. Modern variants utilize catalytic Copper(I) paired with bidentate ligands to achieve N-arylation under milder conditions[5].

Causality of the Ligand: Unliganded Cu(I) salts readily disproportionate or form unreactive polymeric aggregates. Bidentate nitrogen ligands (e.g., N,N'-dimethylethylenediamine) chelate the Cu(I) center, breaking up these aggregates and increasing the solubility of the catalytic species. More importantly, the electron-donating nature of the diamine ligand lowers the activation energy required for the oxidative addition of the aryl halide to the Cu(I) center[5].

Self-Validating Protocol: Ullmann N-Arylation [4][5]

-

Preparation: In an oven-dried Schlenk tube, combine the pyrazole (1.0 mmol), aryl iodide/bromide (1.1 mmol), CuI (10 mol%, 0.1 mmol), and K2CO3 (2.0 mmol).

-

Atmosphere Control: Critical Step. Evacuate and backfill the tube with Argon three times. Oxygen must be strictly excluded to prevent the oxidation of Cu(I) to inactive Cu(II) and to avoid homocoupling of the aryl halide.

-

Ligand & Solvent: Under Argon, add anhydrous Toluene (2 mL) followed by N,N'-dimethylethylenediamine (20 mol%, 0.2 mmol) via microsyringe. Validation check: The mixture should transition to a distinct blue/purple hue, indicating the formation of the active Cu-diamine complex.

-

Heating: Seal the tube and heat at 110 °C for 12–24 hours. Monitor by HPLC.

-

Purification: Cool to room temperature, filter through a pad of Celite to remove copper salts, and purify via flash chromatography.

Chan-Lam Coupling (Oxidative N-Arylation)

The Chan-Lam coupling provides an exceptionally mild alternative to the Ullmann reaction, operating at room temperature and utilizing arylboronic acids instead of aryl halides[6][7].

Causality of Atmospheric Oxygen: Unlike the Ullmann reaction, the Chan-Lam coupling requires an open-air environment. The precatalyst, Cu(OAc)2 , is a Cu(II) species. After transmetalation with the arylboronic acid and coordination of the pyrazole, the resulting Cu(II) intermediate is kinetically inert toward reductive elimination. Molecular oxygen acts as a terminal oxidant, driving the Cu(II) complex to a highly reactive Cu(III) state, which rapidly undergoes reductive elimination to forge the C–N bond[6].

Caption: Catalytic cycle of the Chan-Lam coupling highlighting the critical Cu(II) to Cu(III) oxidation.

Self-Validating Protocol: Chan-Lam Coupling [6][7]

-

Setup: In a vial open to the atmosphere, combine the pyrazole (1.0 mmol), arylboronic acid (1.5 mmol), and Cu(OAc)2 (10 mol%, 0.1 mmol).

-

Solvent & Base: Add Methanol or Dichloromethane (5 mL), followed by Pyridine or Triethylamine (2.0 mmol).

-

Aeration: Stir vigorously at room temperature. Do not seal the vial; use a pierced septum to allow continuous oxygen ingress. Validation check: The solution will shift from light blue to a deep green/brown color over the first hour, confirming the active redox cycling of the copper species.

-

Monitoring: Stir for 12–24 hours. If the reaction stalls, adding a drying agent (e.g., 4Å molecular sieves) can drive the reaction forward by sequestering the water byproduct.

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine) and saturated NaHCO3 . Dry and concentrate.

Quantitative Comparison of N-Functionalization Methods

To aid in synthetic route design, the following table summarizes the operational parameters and quantitative data associated with the primary N-substitution methodologies.

| Methodology | Catalyst / Reagents | Operating Temp | Substrate Scope | Key Advantages | Primary Limitations |

| Direct Alkylation | K2CO3 or NaH | 0 °C to RT | Alkyl/Benzyl Halides | No transition metals required; rapid kinetics; highly scalable. | Incompatible with aryl halides; risk of over-alkylation. |

| Ullmann Coupling | CuI (10-20 mol%), Diamine Ligand | 90 °C to 110 °C | Aryl Iodides & Bromides | Cost-effective copper catalyst; tolerates sterically hindered substrates. | Requires strict inert atmosphere; high temperatures limit sensitive functional groups. |

| Chan-Lam Coupling | Cu(OAc)2 (10 mol%), Pyridine | Room Temp | Arylboronic Acids | Exceptionally mild conditions; tolerates highly functionalized/sensitive moieties. | Requires open air; boronic acids can be prone to protodeboronation side reactions. |

| Buchwald-Hartwig | Pd(OAc)2, Phosphine Ligands | 80 °C to 100 °C | Aryl Chlorides & Bromides | Highest turnover frequencies; works well with unactivated aryl chlorides. | Expensive noble metal catalysts and proprietary ligands; trace Pd removal required. |

References

- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.

- Process for the preparation of n-substituted pyrazole compounds and products of the same.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.

- Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. PMC - NIH.

- Application Notes and Protocols: N-Alkylation and N-Arylation of 1,5-dimethyl-1H-pyrazol-3-amine. Benchchem.

- Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Deriv

Sources

- 1. GB2516446A - Process for the preparation of n-substituted pyrazole compounds and products of the same - Google Patents [patents.google.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Engineering the Pyrazole Scaffold: A Technical Guide to the Discovery of Novel Therapeutics

Executive Summary & Mechanistic Rationale

The 1H-pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has firmly established itself as a "privileged scaffold" in modern medicinal chemistry[1]. Its unique physicochemical properties, including a high dipole moment, capacity for both hydrogen bond donation (N-H) and acceptance (C=N), and robust metabolic stability, make it an ideal bioisostere for various aromatic rings[2]. Over the last few decades, the FDA has approved more than 40 pyrazole-containing drugs, targeting diverse pathologies ranging from severe inflammation to myeloproliferative neoplasms and viral infections[2],[3].

As an Application Scientist, I approach the pyrazole nucleus not just as a structural motif, but as a highly tunable pharmacophore. The tautomerism inherent to the pyrazole core allows it to adapt dynamically within target binding pockets, optimizing both lipophilicity and target-receptor binding affinities[2].

Structural Biology & Target Engagement

The clinical efficacy of pyrazole derivatives stems from their precise molecular interactions within target binding pockets.

-

COX-2 Inhibition (Celecoxib): Celecoxib is a diaryl-substituted pyrazole that selectively inhibits cyclooxygenase-2 (COX-2)[4]. Mechanistically, the pyrazole core acts as a rigid spacer, orienting the p-tolyl and trifluoromethyl groups to interact with hydrophobic residues. Crucially, the sulfonamide moiety forms vital hydrogen bonds with Leu338, Ser339, Arg499, and Phe504 in the COX-2 active site[5]. This structural arrangement provides high selectivity over COX-1, minimizing gastrointestinal toxicity while delivering potent analgesic and anti-inflammatory effects[4].

-

Kinase Inhibition (Ruxolitinib): In kinase targets, the pyrazole often mimics the adenine ring of ATP. Ruxolitinib, a chiral small-molecule drug, features a pyrrolo[2,3-d]pyrimidine core linked to a pyrazole moiety[6]. It competitively binds the ATP-binding hinge region of Janus kinases (JAK1/JAK2), interrupting the phosphorylation of STAT transcription factors and effectively silencing the hyperactive JAK/STAT signaling cascade responsible for myelofibrosis and cytokine storms[6].

Fig 1. Mechanism of JAK/STAT pathway inhibition by the pyrazole-containing agent Ruxolitinib.

Quantitative Data: FDA-Approved Pyrazole Therapeutics

The versatility of the pyrazole scaffold is best illustrated by the diverse range of its FDA-approved applications. Below is a summary of key pyrazole therapeutics, their targets, and structural hallmarks.

| Drug Name | Primary Target | Clinical Indication | Key Structural Feature |

| Celecoxib | COX-2 | Osteoarthritis, Rheumatoid Arthritis | 1,5-diarylpyrazole with a sulfonamide group[4] |

| Ruxolitinib | JAK1 / JAK2 | Myelofibrosis, Polycythemia Vera | Pyrrolo[2,3-d]pyrimidine linked to a pyrazole[6] |

| Sildenafil | PDE5 | Erectile Dysfunction, Pulmonary Hypertension | Pyrimidine-fused pyrazole derivative[3] |

| Lorlatinib | ALK / ROS1 | Non-Small Cell Lung Cancer (NSCLC) | Macrocyclic pyrazole derivative[2] |

| Lenacapavir | HIV-1 Capsid | Multidrug-resistant HIV-1 infection | Polyfluorinated fused pyrazole[3] |

Experimental Methodology: The Discovery Workflow

Drug discovery is a self-validating system of hypothesis and empirical testing. To discover novel pyrazole agents, a structured workflow encompassing in silico design, modular synthesis, and rigorous in vitro screening must be established.

Fig 2. Iterative workflow for the discovery and optimization of pyrazole-based therapeutics.

Protocol 1: Modular Synthesis of 1,3,5-Trisubstituted Pyrazoles

Causality: The cyclocondensation of hydrazines with 1,3-dicarbonyl compounds is the preferred synthetic route because it allows for rapid, modular diversification of the N1, C3, and C5 positions. This modularity is critical for generating a diverse library for Structure-Activity Relationship (SAR) profiling[7].

-

Preparation of Precursors: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in anhydrous ethanol. Rationale: Ethanol provides a protic environment that facilitates the initial nucleophilic attack while maintaining the solubility of the intermediates.

-

Hydrazine Addition: Add the substituted hydrazine hydrochloride (1.1 eq) dropwise at 0°C. Rationale: Strict temperature control minimizes the formation of unwanted side products and controls the regioselectivity of the initial hydrazone formation[7].

-

Cyclocondensation: Reflux the mixture for 4–6 hours under an inert N2 atmosphere. Monitor the reaction progression via TLC or LC-MS.

-

Purification: Concentrate the solvent in vacuo. Purify the crude mixture using flash column chromatography (silica gel, Hexane/Ethyl Acetate gradient) to separate the N-1 and N-2 regioisomers, which often form due to pyrazole tautomerism[2].

-

Characterization: Confirm the structure and regiochemistry using 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., JAK2)

Causality: To validate that the synthesized pyrazoles act via ATP-competitive inhibition, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is utilized. This provides a high-throughput, highly sensitive readout of target engagement that is not skewed by compound autofluorescence.

-

Enzyme Preparation: Incubate recombinant human JAK2 enzyme with varying concentrations of the pyrazole compound (0.1 nM to 10 µM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) for 15 minutes at room temperature.

-

Substrate Addition: Initiate the reaction by adding an ATP/peptide substrate mixture. Crucial Step: The ATP concentration must be set exactly at the empirical Km value for JAK2. This ensures the assay is highly sensitive to ATP-competitive inhibitors (like pyrazoles) and allows for the accurate determination of the IC50 [6].

-

Detection: After a 60-minute incubation, terminate the reaction and add the TR-FRET detection reagent (Europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin).

-

Quantification: Read the fluorescence emission ratio (665 nm / 615 nm) using a microplate reader. Calculate IC50 values using a four-parameter logistic regression model.

Conclusion

The pyrazole scaffold remains a cornerstone of modern drug discovery. By combining rational in silico design, modular synthetic pathways, and rigorous biochemical screening, researchers can systematically harness this privileged heterocycle to develop next-generation therapeutics with enhanced potency, metabolic stability, and target selectivity.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What diseases does Ruxolitinib Phosphate treat? [synapse.patsnap.com]

- 7. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) [mdpi.com]

Application Note: A Comprehensive Guide to the Knorr Pyrazole Synthesis from 1,3-Dicarbonyl Compounds

Abstract

This document provides an in-depth guide to the Knorr pyrazole synthesis, a foundational and highly versatile cyclocondensation reaction in heterocyclic chemistry. Pyrazole scaffolds are critical pharmacophores found in numerous biologically active compounds, making their efficient synthesis a topic of significant interest for researchers in medicinal chemistry and drug development.[1] This application note details the underlying mechanism, discusses critical parameters like regioselectivity, and provides detailed, field-proven protocols for the synthesis of diverse pyrazole derivatives from 1,3-dicarbonyl compounds and hydrazines.

Introduction: The Enduring Legacy of the Knorr Synthesis

First reported by German chemist Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a robust and straightforward method for constructing the pyrazole ring system.[2][3] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions, to yield a substituted pyrazole.[4] The high reactivity of hydrazine and the formation of a stable aromatic product often result in fast reactions and high yields.[5]

The pyrazole nucleus is a privileged scaffold in drug discovery, present in a wide array of therapeutics. Notable examples include the anti-inflammatory drug Celecoxib (a COX-2 inhibitor), the neuroprotective agent Edaravone , and the anti-obesity drug Rimonabant .[1][6] The versatility of the Knorr synthesis, which allows for diverse substituents to be introduced from readily available starting materials, makes it an indispensable tool for generating compound libraries for high-throughput screening and lead optimization.[2][7]

Reaction Mechanism and Regioselectivity

The trustworthiness of a synthetic protocol is rooted in a deep understanding of its reaction mechanism. The Knorr synthesis proceeds through a well-established pathway involving condensation, intramolecular cyclization, and dehydration.

Mechanism Pathway:

-

Initial Condensation: The reaction is typically initiated by the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This step is often catalyzed by acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic.[8][9] This forms a carbinolamine intermediate which quickly eliminates a molecule of water to form a hydrazone.[10]

-

Intramolecular Cyclization: The remaining free nitrogen atom of the hydrazone intermediate then acts as an intramolecular nucleophile, attacking the second carbonyl group.[2][5]

-

Dehydration: The resulting five-membered ring intermediate readily dehydrates to lose a second molecule of water, driven by the formation of the stable, aromatic pyrazole ring.[2][5]

Caption: Figure 1: General Mechanism of the Knorr Pyrazole Synthesis.

Causality of Regioselectivity

A critical consideration when using an unsymmetrical 1,3-dicarbonyl compound (where R¹ ≠ R³) is regioselectivity. The initial nucleophilic attack can potentially occur at either of the two distinct carbonyl carbons, leading to two possible regioisomeric products.[2][3] The outcome is governed by a combination of steric and electronic factors:

-

Electronic Effects: The most nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (electron-deficient) carbonyl carbon of the 1,3-dicarbonyl compound.[2][10] For instance, in a β-ketoester, the ketone carbonyl is generally more electrophilic and reactive towards nucleophiles than the ester carbonyl.[10]

-

Steric Hindrance: Attack is favored at the less sterically hindered carbonyl group.

-

Reaction Conditions: The pH of the reaction medium can also influence the selectivity.[2] Acidic conditions can enhance the electrophilicity of the carbonyls, facilitating the reaction.[11]

Experimental Design and Protocols

Core Experimental Workflow

The general workflow for the Knorr synthesis is straightforward and adaptable, making it suitable for both discovery and scale-up operations.

Caption: Figure 2: General Experimental Workflow for Knorr Synthesis.

Safety Precautions

Critical Safety Note: Hydrazine and its derivatives are highly toxic, potentially carcinogenic, and should be handled with extreme care.[2][5] Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Synthesis of 3,5-dimethyl-1-phenylpyrazole

This protocol details the reaction of a symmetrical diketone, acetylacetone, with phenylhydrazine.

Materials:

-

Acetylacetone (1,3-pentanedione)

-

Phenylhydrazine

-

Glacial Acetic Acid

-

Ethanol

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine acetylacetone (10 mmol, 1.0 g) and ethanol (20 mL).

-

Slowly add phenylhydrazine (10 mmol, 1.08 g) to the stirring solution.

-

Add 3-4 drops of glacial acetic acid to catalyze the reaction.

-

Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 1 hour.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 30:70 ethyl acetate/hexane mobile phase. The disappearance of the starting materials indicates completion.

-

Once complete, cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to facilitate crystallization of the product.

-

If precipitation is slow, add 10 mL of cold water to induce crystallization.[5]

-

Collect the solid product by vacuum filtration using a Büchner funnel, washing the crystals with a small amount of cold water.

-

Allow the product to air dry completely. Determine the mass, calculate the percent yield, and characterize by melting point and NMR spectroscopy.

Protocol 2: Synthesis of Edaravone (a Pyrazolone) from a β-Ketoester

This protocol is a variation that uses a β-ketoester to produce a pyrazolone, a class of compounds with distinct biological activities.[5] The product, Edaravone, exists in keto-enol tautomeric forms.[10][12]

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Ethanol (95%)

Procedure:

-

To a 50 mL round-bottom flask, add ethyl acetoacetate (10 mmol, 1.30 g) and phenylhydrazine (10 mmol, 1.08 g). Note: The initial mixing can be slightly exothermic.[10]

-

Add 15 mL of 95% ethanol and a magnetic stir bar.

-

Attach a reflux condenser and heat the mixture to reflux for 1.5 hours.

-

After the reflux period, remove the heat source and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]

-

Further cool the flask in an ice bath for 30 minutes to maximize product precipitation.

-

Collect the white, crystalline product via vacuum filtration.

-

Wash the collected solid with a small portion (5 mL) of ice-cold diethyl ether to remove any residual impurities.

-

Dry the product under vacuum or in a desiccator. The expected product is 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone).

Data Summary and Applications

The Knorr synthesis is widely applicable to a range of substrates. The following table summarizes typical reaction conditions and outcomes.

| 1,3-Dicarbonyl Substrate | Hydrazine Substrate | Solvent | Conditions | Yield (%) | Reference |

| Acetylacetone | Phenylhydrazine | Ethanol | Reflux, 1 hr | 92% | [2] |

| Benzoylacetone | Phenylhydrazine | Ethanol | Reflux, 2 hr | 85% | [2] |

| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | 100°C, 1 hr | ~79% | [5][12] |